molecular formula C5H12ClNO B3023476 O-Cyclopentylhydroxylamine hydrochloride CAS No. 52189-22-7

O-Cyclopentylhydroxylamine hydrochloride

Cat. No.: B3023476
CAS No.: 52189-22-7
M. Wt: 137.61 g/mol
InChI Key: KBYLNXKSGMLDDM-UHFFFAOYSA-N
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Description

O-Cyclopentylhydroxylamine hydrochloride: is a chemical compound with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

O-Cyclopentylhydroxylamine hydrochloride is a type of hydroxylamine derivative. Hydroxylamines are known to interact with carbonyl compounds, specifically aldehydes and ketones . The primary targets of this compound are therefore these carbonyl compounds. The interaction with these compounds leads to the formation of oximes, which are versatile compounds used in various chemical reactions and pathways .

Mode of Action

The mode of action of this compound involves its reaction with carbonyl compounds to form oximes . This reaction is essentially irreversible as the adduct dehydrates . The oxygen atom of hydroxylamines acts as a reactive nucleophile in this process .

Biochemical Pathways

The formation of oximes from the reaction of this compound with carbonyl compounds plays a significant role in various biochemical pathways. Oximes can be converted into nitriles, nitro compounds, nitrones, amines, and azaheterocycles . They are also used for selective α-activation . In inorganic chemistry, oximes act as a versatile ligand .

Result of Action

The result of the action of this compound is the formation of oximes from carbonyl compounds . These oximes are versatile compounds that can be used in various chemical reactions and pathways, leading to the production of a variety of other compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with carbonyl compounds to form oximes has been shown to be effectively carried out under solvent-free grinding conditions . This suggests that the reaction can be influenced by physical factors such as pressure and temperature. Additionally, the presence of other chemicals in the reaction environment may also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Cyclopentylhydroxylamine hydrochloride can be synthesized through the reaction of cyclopentylamine with hydroxylamine hydrochloride under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: O-Cyclopentylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-Cyclopentylhydroxylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

  • O-Cyclohexylhydroxylamine hydrochloride
  • O-Cyclopentylhydroxylamine
  • Cyclopentylamine

Comparison: O-Cyclopentylhydroxylamine hydrochloride is unique due to its specific cyclopentyl group, which imparts distinct chemical properties compared to similar compounds. For example, O-Cyclohexylhydroxylamine hydrochloride has a cyclohexyl group instead of a cyclopentyl group, leading to differences in reactivity and stability. Cyclopentylamine lacks the hydroxylamine functional group, resulting in different chemical behavior and applications .

Properties

IUPAC Name

O-cyclopentylhydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-7-5-3-1-2-4-5;/h5H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYLNXKSGMLDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)ON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558995
Record name O-Cyclopentylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52189-22-7
Record name O-Cyclopentylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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